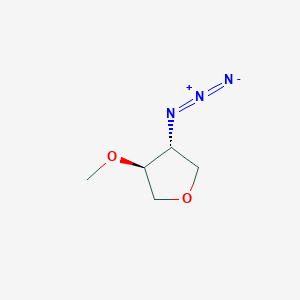![molecular formula C13H14N2O4S B2697540 N-[4-(ethylsulfamoyl)phenyl]furan-2-carboxamide CAS No. 853744-73-7](/img/structure/B2697540.png)
N-[4-(ethylsulfamoyl)phenyl]furan-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
Biomaterials and Drug Delivery Systems
Sulfonamides and furan derivatives have been extensively researched for their applications in creating advanced biomaterials and drug delivery systems. Studies on carboxymethyl chitosans and phenolic acid grafted chitosans, for example, highlight the potential of furan derivatives and sulfonamide compounds in enhancing the bioactivity and physicochemical properties of chitosan for medical applications. These modifications can significantly improve biocompatibility, antimicrobial properties, and drug encapsulation efficiency, making them promising candidates for hydrogels, wound healing applications, and targeted drug delivery systems (Upadhyaya et al., 2013; Liu et al., 2017).
Chemical Synthesis and Catalysis
The role of furan derivatives in chemical synthesis, particularly in the development of environmentally friendly catalytic processes, underscores their importance. Furan-based compounds, due to their reactivity and versatility, serve as key intermediates in the synthesis of various chemicals. Research on heterogeneous acid-catalysts for the production of furan-derived compounds, such as furfural and hydroxymethylfurfural, from renewable carbohydrates, demonstrates the potential of furan derivatives in green chemistry. These studies reveal that furan derivatives can be efficiently converted into value-added chemicals, highlighting the role of sustainable catalysts in enhancing yields and selectivity (Agirrezabal-Telleria et al., 2014).
Mechanism of Action
Target of Action
N-[4-(ethylsulfamoyl)phenyl]furan-2-carboxamide is a furan derivative . Furan derivatives have been known to exhibit a wide range of advantageous biological and pharmacological characteristics, and as a result, they have been employed as medicines in a number of distinct disease areas . .
Mode of Action
It’s worth noting that furan-containing compounds, like this compound, are known to interact with their targets leading to various biological effects .
Biochemical Pathways
Furan derivatives are known to exhibit a wide range of biological activities, suggesting that they may affect multiple biochemical pathways .
Result of Action
Furan derivatives are known to exhibit a wide range of biological activities, suggesting that they may have various molecular and cellular effects .
properties
IUPAC Name |
N-[4-(ethylsulfamoyl)phenyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O4S/c1-2-14-20(17,18)11-7-5-10(6-8-11)15-13(16)12-4-3-9-19-12/h3-9,14H,2H2,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCDYMESCBFYLPF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNS(=O)(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Methyl 4-[3-[2-(4-ethoxyanilino)-2-oxoethyl]sulfanyl-2,5-dioxopyrrolidin-1-yl]benzoate](/img/structure/B2697460.png)
![N~2~-(tert-butyl)-1-(4-fluorophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2697462.png)
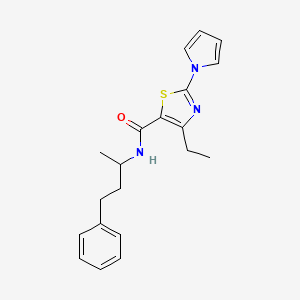
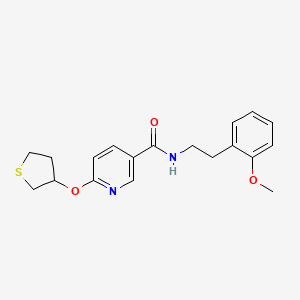
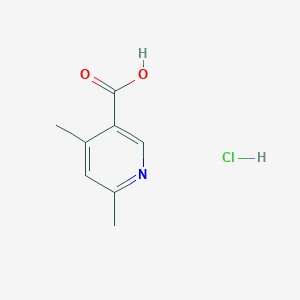

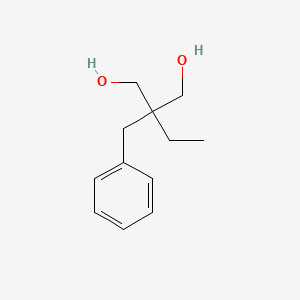
![Ethyl 1-(1-(benzo[d][1,3]dioxole-5-carbonyl)azetidine-3-carbonyl)piperidine-3-carboxylate](/img/structure/B2697472.png)
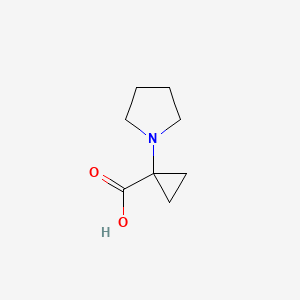
![2-[(2-Methylpropan-2-yl)oxycarbonylamino]-2-[3-(3,4,5-trifluorophenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2697476.png)
